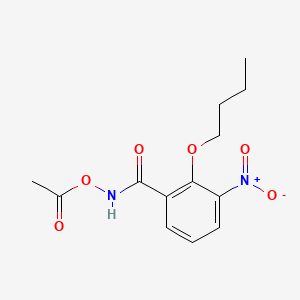
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide is a phenothiazinium dye known for its vibrant color and photodynamic properties. This compound is part of a broader class of phenothiazinium dyes, which have been extensively studied for their applications in photodynamic therapy, antimicrobial treatments, and as redox-active materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide typically involves the condensation of appropriate aniline derivatives with sulfur and iodine. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the phenothiazine core. The final iodide salt is obtained through ion exchange processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phenothiazine derivatives.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenothiazines, leuco phenothiazines, and other derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in the synthesis of other phenothiazine derivatives.
Biology: Employed in staining techniques for microscopy and as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the development of organic electronic devices and as a dye in various applications
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted microorganisms or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Blue: Another phenothiazinium dye with similar photodynamic properties.
Toluidine Blue: Used in similar applications but has different spectral properties.
Azure A: Another dye in the phenothiazinium family with distinct staining characteristics.
Uniqueness
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enhances its efficacy in certain applications compared to other phenothiazinium dyes .
Eigenschaften
CAS-Nummer |
85169-00-2 |
|---|---|
Molekularformel |
C15H16IN3S |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;iodide |
InChI |
InChI=1S/C15H15N3S.HI/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H |
InChI-Schlüssel |
ZEMQMJUKRICFSN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


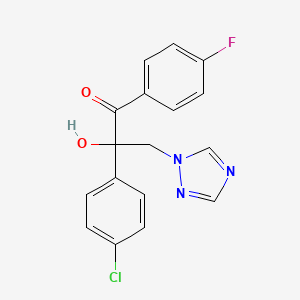

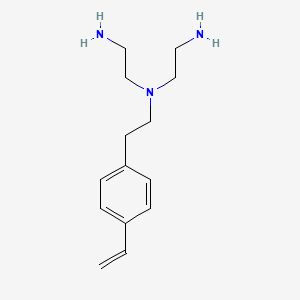


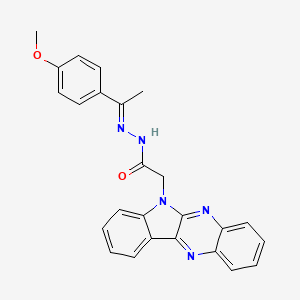
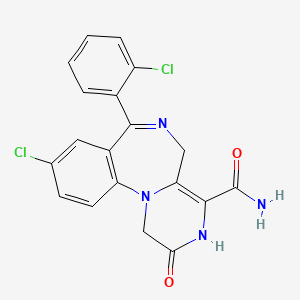


![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
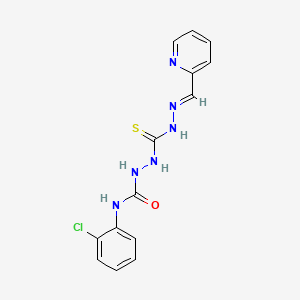
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
